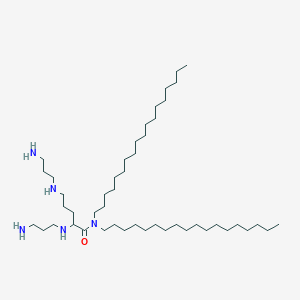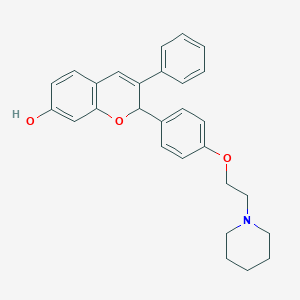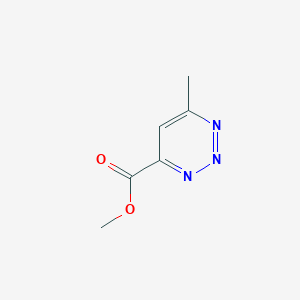
Methyl 6-methyl-1,2,3-triazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-1,2,3-triazine-4-carboxylate, also known as MMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of triazine, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. MMT has been found to have a variety of applications in the field of chemistry, biology, and medicine.
作用機序
The mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate is not fully understood. However, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of nucleic acids. Inhibition of DHFR by Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the depletion of nucleotide pools, which can result in cell death.
生化学的および生理学的効果
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has also been found to have antibacterial and antiviral properties. In addition, Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate in lab experiments is its ease of synthesis. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. Another advantage of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its versatility. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be used as a building block for the synthesis of a variety of biologically active molecules. However, one of the limitations of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its cytotoxicity. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be toxic to both cancer and normal cells, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of Methyl 6-methyl-1,2,3-triazine-4-carboxylate. One direction is to investigate the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate in more detail. Understanding the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can help researchers develop more effective therapeutic agents. Another direction is to investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers can investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a building block for the synthesis of novel biologically active molecules.
Conclusion
In conclusion, Methyl 6-methyl-1,2,3-triazine-4-carboxylate is a unique chemical compound that has been widely used in scientific research. Its ease of synthesis and versatility make it an attractive option for researchers. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of applications in the field of chemistry, biology, and medicine. However, its cytotoxicity limits its use in certain experiments. Future research on Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the development of more effective therapeutic agents and novel biologically active molecules.
合成法
The synthesis of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with methyl chloroformate. This reaction results in the formation of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a white crystalline solid. The purity of the synthesized Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be further improved through recrystallization.
科学的研究の応用
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the synthesis of various heterocyclic compounds. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can also be used as a building block for the synthesis of a variety of biologically active molecules, such as antitumor agents, antimicrobial agents, and antiviral agents.
特性
CAS番号 |
150017-43-9 |
|---|---|
製品名 |
Methyl 6-methyl-1,2,3-triazine-4-carboxylate |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
methyl 6-methyltriazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-5(6(10)11-2)8-9-7-4/h3H,1-2H3 |
InChIキー |
JBCWWSDLXVTAFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=N1)C(=O)OC |
正規SMILES |
CC1=CC(=NN=N1)C(=O)OC |
同義語 |
1,2,3-Triazine-4-carboxylicacid,6-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



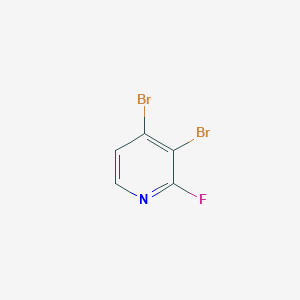
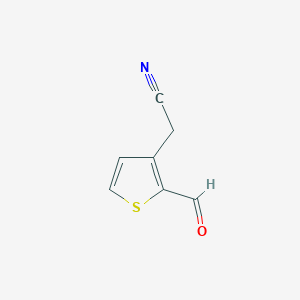
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
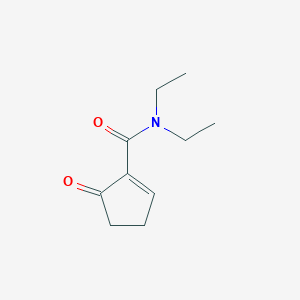
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
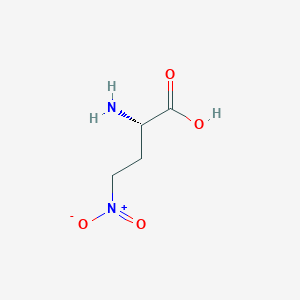
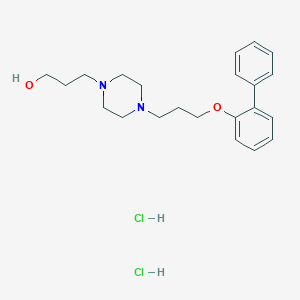
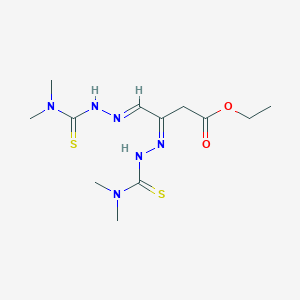
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

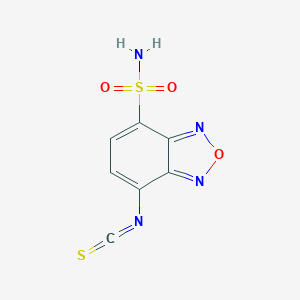
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
